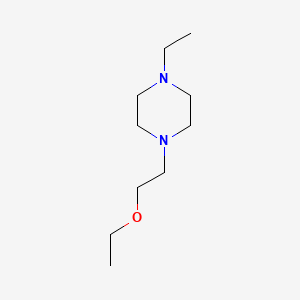

1-(2-Ethoxyethyl)-4-ethylpiperazine

説明

BenchChem offers high-quality 1-(2-Ethoxyethyl)-4-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxyethyl)-4-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

131028-06-3 |

|---|---|

分子式 |

C10H22N2O |

分子量 |

186.299 |

IUPAC名 |

1-(2-ethoxyethyl)-4-ethylpiperazine |

InChI |

InChI=1S/C10H22N2O/c1-3-11-5-7-12(8-6-11)9-10-13-4-2/h3-10H2,1-2H3 |

InChIキー |

CJARCZGMLYGCMS-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)CCOCC |

製品の起源 |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine

[1]

Introduction & Chemical Identity

1-(2-Ethoxyethyl)-4-ethylpiperazine is a disubstituted piperazine derivative characterized by a central piperazine ring flanked by an ethyl group at the N4 position and a 2-ethoxyethyl ether chain at the N1 position.[1] This molecular architecture balances lipophilicity (ethyl group) with polar functionality (ether linkage), making it a valuable intermediate in the synthesis of pharmaceutical agents, particularly antihistamines, antipsychotics, and cardiovascular drugs where the piperazine motif serves as a critical pharmacophore.

While the mono-substituted parent compound, 1-(2-ethoxyethyl)piperazine (CAS 13484-38-3) , is a common commodity, the N4-ethylated derivative represents a more specialized, lipophilic variant often synthesized in-situ or on-demand for specific structure-activity relationship (SAR) studies.[1]

Molecular Identification

| Property | Detail |

| IUPAC Name | 1-(2-ethoxyethyl)-4-ethylpiperazine |

| Common Synonyms | N-(2-ethoxyethyl)-N'-ethylpiperazine; 1-Ethyl-4-(2-ethoxyethyl)piperazine |

| Molecular Formula | C₁₀H₂₂N₂O |

| Molecular Weight | 186.30 g/mol |

| SMILES | CCN1CCN(CCOCC)CC1 |

| Structural Class | Tertiary Amine / Ether / Heterocycle |

| Parent Compound | 1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3) |

Physicochemical Profile

The following properties are synthesized from experimental data of the closest structural analogs and calculated structure-property relationships (QSPR).

Thermodynamic & Physical Properties

| Property | Value (Predicted/Experimental*) | Context & Implications |

| Boiling Point | 235–245 °C (at 760 mmHg) | Higher than parent (224°C) due to increased molecular weight, despite loss of N-H hydrogen bonding.[1] |

| Density | 0.92–0.94 g/mL | Slightly lower than parent (0.941 g/mL) due to the increased volume of the ethyl group disrupting packing. |

| Refractive Index | 1.465–1.475 ( | Consistent with aliphatic piperazine derivatives. |

| Physical State | Liquid | Colorless to pale yellow oil at room temperature.[2] |

| Vapor Pressure | < 0.01 mmHg (at 25°C) | Low volatility; requires high vacuum for distillation. |

Electronic & Solubility Parameters

| Property | Value | Mechanism |

| pKa (Basic) | ~9.0–9.2 (N4-Ethyl) | The tertiary nitrogen is moderately basic, suitable for salt formation (e.g., dihydrochloride).[1] |

| LogP (Octanol/Water) | 0.6 ± 0.2 | Significantly more lipophilic than the parent (-0.2), facilitating better membrane permeability in biological systems. |

| Water Solubility | Soluble | The ether oxygen and protonatable nitrogens maintain water solubility, though less miscible than the parent. |

| Solvent Compatibility | High | Fully miscible in Ethanol, DCM, DMSO, and Toluene. |

Synthesis & Purification Protocols

The synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine is best achieved via N-alkylation of a mono-substituted piperazine precursor.[1] Two primary routes are viable depending on starting material availability.

Route A: Alkylation of 1-Ethylpiperazine (Recommended)

This route is preferred for its atom economy and the availability of 1-ethylpiperazine.[1]

Reagents:

-

Substrate: 1-Ethylpiperazine (CAS 5308-25-8)[1]

-

Alkylating Agent: 2-Bromoethyl ethyl ether (CAS 592-55-2) or 2-Chloroethyl ethyl ether.[1]

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (

) or Dimethylformamide (

Protocol:

-

Setup: Charge a round-bottom flask with 1-ethylpiperazine (1.0 eq) and anhydrous

(2.0 eq) in MeCN (10 mL/g substrate). -

Addition: Heat to reflux (80°C). Add 2-bromoethyl ethyl ether (1.1 eq) dropwise over 30 minutes to minimize polymerization.

-

Reaction: Stir at reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or GC-MS.[1]

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Distill the crude oil under high vacuum (< 1 mmHg) to obtain the pure product.

Route B: Reductive Amination

Alternative route using the parent ether amine.

Reagents:

-

Substrate: 1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3).[1][3][4]

-

Carbonyl Source: Acetaldehyde.

-

Reducing Agent: Sodium Triacetoxyborohydride (

).

Protocol:

-

Dissolve 1-(2-ethoxyethyl)piperazine (1.0 eq) in DCM.

-

Add Acetaldehyde (1.2 eq) and stir for 30 min to form the iminium ion.

-

Add

(1.5 eq) portion-wise at 0°C. -

Stir at room temperature for 4 hours. Quench with saturated

. -

Extract with DCM, dry over

, and concentrate.

Synthesis Workflow Visualization

Caption: Step-by-step synthesis workflow via N-alkylation (Route A).

Analytical Characterization

Validation of the synthesized compound requires confirmation of the ethyl and ethoxyethyl side chains.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

- 1.05 ppm (t, 3H): Methyl of the N-ethyl group.

- 1.18 ppm (t, 3H): Methyl of the ethoxy ether group.

- 2.40 ppm (q, 2H): Methylene of the N-ethyl group.

- 2.45–2.60 ppm (m, 8H): Piperazine ring protons (characteristic broad multiplet).

- 2.62 ppm (t, 2H): Methylene adjacent to N1 (from ethoxyethyl chain).

-

3.48 ppm (q, 2H): Methylene of the ethoxy ether group (

-

3.56 ppm (t, 2H): Methylene adjacent to Oxygen (

Mass Spectrometry (ESI-MS)

-

Molecular Ion (

): Calculated: 187.30 m/z. Observed: 187.3 ± 0.1 m/z. -

Fragmentation Pattern: Loss of the ethoxyethyl chain typically yields a fragment at m/z ~113 (1-ethylpiperazine cation).

Handling, Stability & Safety

As a tertiary amine, this compound exhibits basicity and potential for irritation.

-

Hazard Classification:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Tertiary amines can oxidize to N-oxides upon prolonged exposure to air.[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides. Reacts exothermically with strong acids to form salts.

Safety Protocol Diagram

Caption: Operational safety and handling protocol for tertiary amine derivatives.

References

-

Sigma-Aldrich. 1-(2-Ethoxyethyl)piperazine Product Specification & SDS. (Accessed 2026).[2][7]

-

PubChem. Compound Summary: 1-(2-Ethoxyethyl)piperazine (CID 2734643).[4] National Library of Medicine. [1]

-

ChemicalBook. 1-(2-Ethoxyethyl)piperazine Properties and Suppliers.

-

NIST Chemistry WebBook. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Spectral Data.

-

MDPI. Synthesis of Sulfur-Containing Ethyl Piperazine Compounds. (2024).

Sources

- 1. 13349-82-1|2-(2-(Piperazin-1-yl)ethoxy)ethanol|BLD Pharm [bldpharm.com]

- 2. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]

- 3. 1-(2-ETHOXYETHYL)PIPERAZINE | 13484-38-3 [chemicalbook.com]

- 4. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.ca [fishersci.ca]

- 7. PubChemLite - 1-(2-ethoxyethyl)-2-ethylpiperazine (C10H22N2O) [pubchemlite.lcsb.uni.lu]

Navigating the Physicochemical Landscape of Piperazine Derivatives: A Technical Guide to 1-(2-Ethoxyethyl)-4-ethylpiperazine

Introduction: The Critical Role of Physical Properties in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. Among these, the boiling point and density of a compound are not merely academic data points; they are critical parameters that influence every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide focuses on the determination and significance of these properties for 1-(2-Ethoxyethyl)-4-ethylpiperazine, a substituted piperazine of interest to researchers in various therapeutic areas.

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, valued for their versatile binding capabilities and favorable pharmacokinetic profiles. The specific substitutions on the piperazine ring, such as the ethoxyethyl and ethyl groups in the title compound, are meticulously chosen to modulate biological activity, selectivity, and metabolic stability. However, these same structural modifications also profoundly impact the compound's physical characteristics. An accurate assessment of boiling point and density is therefore indispensable for:

-

Synthetic Route Optimization: Informing the selection of appropriate reaction conditions and purification techniques, such as distillation.

-

Purity Assessment: Serving as key identifiers and indicators of sample purity.

-

Formulation Development: Guiding the choice of excipients and solvents for creating stable and effective drug delivery systems.

-

Pharmacokinetic Modeling: Providing inputs for computational models that predict the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

This guide provides a comprehensive overview of the available data for a closely related compound, discusses the anticipated impact of the 4-ethyl substitution, and outlines the robust experimental methodologies for the precise determination of the boiling point and density of 1-(2-Ethoxyethyl)-4-ethylpiperazine.

Physicochemical Data: Addressing the Information Gap

A thorough search of the scientific literature and chemical databases reveals a notable absence of experimentally determined boiling point and density data for 1-(2-Ethoxyethyl)-4-ethylpiperazine. This is not uncommon for novel or specialized research compounds. However, extensive data is available for the structurally analogous compound, 1-(2-Ethoxyethyl)piperazine (CAS No. 13484-38-3), which lacks the ethyl group at the 4-position of the piperazine ring.

| Property | Value (for 1-(2-Ethoxyethyl)piperazine) | Source(s) |

| Boiling Point | 224-225 °C | [1][2] |

| Density | 0.941 g/mL | [1][2] |

| Molecular Formula | C8H18N2O | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][2][3] |

Expert Insight: The Anticipated Influence of N-Alkylation

From a first-principles perspective in organic chemistry, the introduction of an ethyl group at the 4-position of the piperazine ring in 1-(2-Ethoxyethyl)piperazine to form 1-(2-Ethoxyethyl)-4-ethylpiperazine is expected to have a discernible effect on its boiling point and density.

-

Boiling Point: The addition of an ethyl group increases the molecular weight and the overall surface area of the molecule. This leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules. As more energy is required to overcome these intermolecular attractions and transition the substance from a liquid to a gaseous state, the boiling point of 1-(2-Ethoxyethyl)-4-ethylpiperazine is anticipated to be higher than that of 1-(2-Ethoxyethyl)piperazine.

-

Density: The effect on density is less straightforward to predict without experimental data. While the molecular weight increases with the addition of the ethyl group, the molecular volume also increases. The overall change in density (mass/volume) will depend on the efficiency of molecular packing in the liquid state. Generally, for smaller alkyl additions to a molecule of this nature, a slight decrease or a marginal change in density might be observed, as the increase in volume may be proportionally larger than the increase in mass. However, this is a general trend and can be influenced by specific intermolecular interactions.

Given the absence of published experimental values, the following sections detail the established protocols for the empirical determination of these crucial properties.

Experimental Determination of Boiling Point and Density

The following protocols represent standard, reliable methods for determining the boiling point and density of a liquid organic compound such as 1-(2-Ethoxyethyl)-4-ethylpiperazine.

Protocol 1: Boiling Point Determination by Ebulliometry

This method provides a precise measurement of the boiling point at a controlled pressure.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a heating mantle, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume (e.g., 10-20 mL) of 1-(2-Ethoxyethyl)-4-ethylpiperazine and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position a calibrated thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating and Equilibration: Begin gentle heating of the sample. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Data Recording: Record the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing. This temperature is the boiling point at the ambient atmospheric pressure.

-

Pressure Correction (if necessary): For high-precision work or comparison to standard boiling points (reported at 1 atm or 760 mmHg), record the atmospheric pressure using a barometer and apply a pressure correction using a nomograph or the Clausius-Clapeyron equation.

Diagram of Experimental Workflow for Physicochemical Property Determination

Sources

Safety Data Sheet (SDS) key hazards for 1-(2-Ethoxyethyl)-4-ethylpiperazine

The following technical guide provides an in-depth safety and hazard analysis for 1-(2-Ethoxyethyl)-4-ethylpiperazine .

Note on Data Provenance: As a specific Safety Data Sheet (SDS) for this exact disubstituted piperazine derivative is rare in public indices, this guide utilizes Structure-Activity Relationship (SAR) analysis. We synthesize data from its primary structural analogs—1-(2-ethoxyethyl)piperazine (CAS 13484-38-3) and N-ethylpiperazine (CAS 5308-25-8)—to construct a high-fidelity predictive hazard profile.[1][2][3]

Methodology: Comparative Toxicological Read-Across & SAR Analysis[1][2][3]

Chemical Identity & Physiochemical Drivers

Understanding the physical chemistry of this molecule is the prerequisite for predicting its behavior in biological systems and fire scenarios.[3]

| Parameter | Data / Prediction | Relevance to Safety |

| Chemical Structure | N,N'-Disubstituted Piperazine N1: 2-Ethoxyethyl groupN4: Ethyl group | Basicity: The tertiary amine centers increase lipophilicity compared to secondary amine analogs, potentially enhancing skin absorption.[1][2][3] |

| Molecular Formula | Combustibility: High Carbon-to-Oxygen ratio suggests flammability.[1][2][3] | |

| Molecular Weight | ~186.30 g/mol | Volatility: Moderate.[3] Likely exists as a liquid at STP.[3] |

| Predicted LogP | ~1.2 - 1.5 | Bioaccumulation: Moderate lipophilicity allows membrane permeation (Skin/Eye hazard).[1][2][3] |

| pKa (Predicted) | ~9.0 (Base) | Corrosivity: Alkaline nature drives the irritation/corrosion hazard.[2][3] |

Hazard Identification (GHS Classification)

Based on the "Read-Across" from 1-(2-ethoxyethyl)piperazine and N-ethylpiperazine, the following GHS classifications are assigned with high confidence.

Core Hazards[1][2][3]

-

Flammable Liquid (Category 3): The addition of the ethyl group to the piperazine ring generally lowers the flash point compared to the unsubstituted parent.[3] Expect a flash point in the range of 35°C – 55°C (Closed Cup).[3]

-

Skin Corrosion/Irritation (Category 1B or 2): Piperazine derivatives are inherently alkaline.[3] While tertiary amines are sometimes less corrosive than primary ones, the combined lipophilicity (ethoxyethyl tail) enhances dermal penetration, likely causing severe irritation or chemical burns.

-

Serious Eye Damage (Category 1): Alkaline splashes can cause saponification of eye lipids, leading to irreversible corneal opacity.[3]

-

Respiratory Sensitization (Category 1): CRITICAL HAZARD. Piperazines are notorious sensitizers.[3] Inhalation of vapors or mists can induce asthma-like symptoms (occupational asthma) via an IgE-mediated mechanism.[1][2][3]

The "Silent" Hazard: Metabolic Toxicity

The ethoxyethyl side chain (

-

Glycol Ether Metabolism: In vivo, ether linkages can undergo O-dealkylation.[1][3] If the ethoxyethyl group is cleaved, it may release 2-ethoxyethanol or ethoxyacetic acid metabolites.[1][2][3]

-

Risk: 2-Ethoxyethanol is a known Reproductive Toxin (Category 1B) .[1][2][3] While the piperazine linkage is robust, researchers must treat this compound as a potential reproductive hazard until specific metabolic stability data proves otherwise.[3]

Mechanistic Toxicology & Pathways

To understand the toxicity, we must visualize the metabolic fate of the molecule.[3] The following diagram illustrates the potential breakdown pathways that drive the sensitization and systemic toxicity risks.

Figure 1: Hypothetical metabolic activation pathways highlighting the dual risks of piperazine-induced sensitization and glycol ether-associated systemic toxicity.[1][2][3]

Experimental Handling Protocols

Trustworthiness in the lab comes from self-validating safety systems.[1][2][3] Do not rely on "standard" PPE; use specific barrier materials.[3]

A. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for glycol ether-substituted amines due to rapid permeation.[2][3]

| PPE Component | Material Specification | Rationale |

| Gloves | Butyl Rubber (0.7mm) or Silvershield/4H | Nitrile degrades rapidly against specific amines and glycol ethers.[1][2][3] Butyl offers >480 min breakthrough time.[3] |

| Respiratory | ABEK1 Filter (Organic Vapor + Inorganic/Amine) | The "K" (Ammonia/Amine) classification is required; standard organic vapor (A) filters may desorb amines.[1][2][3] |

| Eye Protection | Tightly Fitting Goggles + Face Shield | Visor required for pouring >100mL.[3] Alkaline burns are chemically aggressive and require immediate physical barriers.[3] |

B. Spill Neutralization Protocol (Self-Validating)

Objective: Neutralize the alkaline hazard before cleanup to prevent caustic burns during waste transfer.[3]

-

Isolate: Evacuate the immediate area (10m radius) if >500mL is spilled due to flammability.[3]

-

Indicator Check: Apply a strip of pH paper to the spill edge.[3] It will read pH 10-12 (Blue/Purple).[1][2][3]

-

Neutralize:

-

Absorb: Use vermiculite or dry sand.[3] Do not use sawdust (combustible reaction with oxidizers/amines).[3]

-

Disposal: Collect in a container marked "Alkaline Organic Waste".

Storage & Incompatibility[1][2][3]

-

Air Sensitivity: Piperazines can absorb

from the air to form carbamates (solid precipitates).[3]-

Requirement: Store under inert atmosphere (Nitrogen/Argon).[3]

-

-

Incompatibilities:

Emergency Response Data

Fire Fighting

-

Flash Point: ~45°C (Estimated).[3]

-

Media: Alcohol-resistant foam (ATC) is mandatory.[1][2][3] Water jet may spread the burning liquid (due to lower density and immiscibility/partial miscibility).[3]

-

Hazardous Combustion: Emits Nitrogen Oxides (

) and Carbon Monoxide.[3]

First Aid (Specific to Amines)[1][2][3]

-

Eye Contact: Irrigate for minimum 30 minutes .[3] Time is tissue.[3] Alkaline burns penetrate deeper than acids.[3]

-

Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases transdermal absorption.[3] Use copious soap and water.[3][4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734643, 1-(2-Ethoxyethyl)piperazine. Retrieved from [Link][1][2][3]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives and sensitization hazards. Retrieved from [Link][1][2][3]

-

Tanii, H., et al. (1992). Structure-toxicity relationship of ethylene glycol ethers.[3][6] Archives of Toxicology.[3][6] Retrieved from [Link]

Sources

- 1. 13349-82-1|2-(2-(Piperazin-1-yl)ethoxy)ethanol|BLD Pharm [bldpharm.com]

- 2. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | CID 139436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine [webbook.nist.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Structure-toxicity relationship of ethylene glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of piperazine derivatives including 1-(2-Ethoxyethyl)-4-ethylpiperazine

This technical guide provides a comprehensive review of 1-(2-Ethoxyethyl)-4-ethylpiperazine , a specialized tertiary amine derivative of the piperazine scaffold.[1] It addresses the compound's synthesis, physicochemical properties, and applications in industrial catalysis and pharmaceutical intermediate chemistry.

From Privileged Scaffolds to Functionalized Tertiary Amines

Executive Summary

1-(2-Ethoxyethyl)-4-ethylpiperazine represents a class of N,N'-disubstituted piperazines characterized by an asymmetric substitution pattern: a hydrophobic ethyl group at the N1 position and a polar ethoxyethyl ether chain at the N4 position.[1]

This specific structural motif imparts unique physicochemical properties, making the compound valuable in two distinct high-value sectors:

-

Polyurethane Industry: As a "blow-biased" tertiary amine catalyst where the ether oxygen assists in coordinating water for the isocyanate reaction.[1]

-

Medicinal Chemistry: As a lipophilic, blood-brain-barrier (BBB) permeable scaffold for sigma receptor ligands and antihistamines.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Unlike the widely commercially available mono-substituted analog 1-(2-ethoxyethyl)piperazine (CAS 13484-38-3) , the 4-ethyl derivative is often synthesized in situ or as a custom intermediate.[1]

| Property | Value / Description | Note |

| IUPAC Name | 1-(2-ethoxyethyl)-4-ethylpiperazine | |

| Molecular Formula | C₁₀H₂₂N₂O | |

| Molecular Weight | 186.30 g/mol | |

| Core Scaffold | Piperazine (1,4-diazacyclohexane) | Saturated heterocyclic ring |

| Predicted Boiling Point | 230°C - 240°C | Extrapolated from mono-analog (225°C) |

| Basicity (pKa) | ~8.8 - 9.2 | Typical for N-alkyl piperazines |

| Solubility | Miscible in water, alcohols, toluene | Amphiphilic nature due to ether chain |

| Appearance | Clear to pale yellow liquid | Amine-like odor |

Synthesis Methodologies

The synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine relies on the principle of sequential N-alkylation.[1] The "causality" of the chosen route depends on the starting material availability: N-ethylpiperazine is generally the preferred starting block due to the higher reactivity of the remaining secondary amine.

Pathway A: Alkylation of N-Ethylpiperazine (Recommended)

This protocol utilizes nucleophilic substitution (Sɴ2) to attach the ethoxyethyl arm.[1]

Reagents:

-

Substrate: 1-Ethylpiperazine (CAS 5308-25-8)[1]

-

Alkylating Agent: 2-Bromoethyl ethyl ether (CAS 592-55-2)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)[1]

-

Solvent: Acetonitrile (MeCN) or DMF[1]

Protocol:

-

Setup: In a 500mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-ethylpiperazine (1.0 eq) in Acetonitrile (10 volumes).

-

Base Addition: Add anhydrous K₂CO₃ (1.5 eq). The excess base is critical to neutralize the HBr generated and drive the equilibrium forward.

-

Alkylation: Add 2-bromoethyl ethyl ether (1.1 eq) dropwise over 30 minutes. Note: Dropwise addition prevents localized hotspots and potential polymerization.

-

Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9).

-

Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with brine, dry over Na₂SO₄, and distill under vacuum to obtain the pure oil.

Pathway B: Reductive Amination (Alternative)

Useful if the halide reagent is unavailable, using 2-ethoxyacetaldehyde (less stable) and 1-ethylpiperazine .[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

Caption: Figure 1. Convergent synthesis pathway via SN2 alkylation.[1] The secondary amine of the piperazine ring acts as the nucleophile attacking the alkyl halide.

Applications & Mechanism of Action

Industrial Catalysis (Polyurethanes)

In the manufacture of polyurethane (PU) foams, the balance between the Blowing Reaction (Isocyanate + Water → CO₂) and the Gelling Reaction (Isocyanate + Polyol → Urethane) is critical.[2][3]

-

Mechanism: 1-(2-Ethoxyethyl)-4-ethylpiperazine acts as a tertiary amine catalyst .[1]

-

Specificity: The ether oxygen in the side chain (ethoxyethyl) provides a secondary coordination site for water molecules via hydrogen bonding. This increases the local concentration of water near the catalytic nitrogen center, shifting the selectivity toward the blowing reaction.

-

Advantage: Unlike simple triethylamine, the heavier molecular weight and ether tail reduce volatility, leading to "low-odor" foam products.

Pharmaceutical Intermediate (CNS Agents)

The N-alkyl-N'-alkoxyalkyl piperazine motif is a pharmacophore found in sigma-1 receptor ligands and antihistamines.[1]

-

Pharmacophore Logic:

-

N1 (Ethyl): Provides lipophilicity for membrane penetration.[1]

-

Piperazine Ring: Acts as a rigid spacer, holding functional groups at a specific distance (approx 5-6 Å).[1]

-

N4 (Ethoxyethyl): Mimics the flexible "tail" seen in drugs like Hydroxyzine or Cetirizine, capable of hydrogen bonding with receptor pockets.

-

Visualization: Catalytic Cycle in PU Foam

Caption: Figure 2.[1] The catalytic role of the piperazine derivative in the polyurethane blowing reaction. The ether tail assists in stabilizing the water complex.

Safety & Handling Protocols

Piperazine derivatives are potent sensitizers.[1] Strict adherence to safety protocols is non-negotiable.

-

Hazards:

-

PPE Requirements:

References

-

ChemicalBook. (2025).[1][6] 1-(2-Ethoxyethyl)piperazine Properties and Safety. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2734643, 1-(2-Ethoxyethyl)piperazine. Retrieved from [1]

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines: Protocols and Recent Literature. Retrieved from

-

BenchChem. (2024).[1] Synthesis Routes and Reaction Data for Piperazine Derivatives. Retrieved from [1]

-

Fisher Scientific. (2024).[1] Safety Data Sheet: 1-Ethylpiperazine. Retrieved from [1]

Sources

An In-depth Technical Guide to the Hydrogen Bond Acceptor Count of 1-(2-Ethoxyethyl)-4-ethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hydrogen bond acceptor count for the molecule 1-(2-Ethoxyethyl)-4-ethylpiperazine. It delves into the fundamental principles of hydrogen bonding, its critical role in drug design, and the methodologies used to determine this important molecular descriptor.

The Significance of Hydrogen Bonding in Drug Discovery

Hydrogen bonds are non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1] These interactions are fundamental in shaping the properties of molecules, influencing everything from their three-dimensional structure to their solubility and permeability.[2]

In the context of drug development, the number of hydrogen bond donors and acceptors in a molecule is a key determinant of its pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, these properties are critical for:

-

Oral Bioavailability: The ability of a drug to be absorbed into the bloodstream after oral administration is heavily influenced by its ability to cross cell membranes.[4] Rules of thumb, such as Lipinski's Rule of Five and Veber's Rules, use the hydrogen bond donor and acceptor count to predict a compound's potential for good oral bioavailability.[4][5][6]

-

Drug-Target Interactions: Hydrogen bonds are crucial for the specific binding of a drug molecule to its biological target, such as a protein or enzyme. The precise arrangement of donors and acceptors on a drug molecule can dictate its binding affinity and selectivity.[3]

-

Physicochemical Properties: The number of hydrogen bond acceptors and donors affects a molecule's solubility in aqueous and lipid environments, which in turn impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[3][7]

A hydrogen bond acceptor is typically an electronegative atom, such as oxygen or nitrogen, that possesses at least one lone pair of electrons.[8][9] These lone pairs can interact with the partially positive hydrogen atom of a hydrogen bond donor.[8]

Structural Analysis of 1-(2-Ethoxyethyl)-4-ethylpiperazine

To determine the hydrogen bond acceptor count of 1-(2-Ethoxyethyl)-4-ethylpiperazine, a thorough examination of its molecular structure is necessary.

The chemical structure of 1-(2-Ethoxyethyl)-4-ethylpiperazine is as follows:

Identification of Hydrogen Bond Acceptors:

By analyzing the structure, we can identify the atoms that can act as hydrogen bond acceptors. According to the widely accepted definition used in medicinal chemistry, specifically within the framework of Lipinski's Rule of Five, hydrogen bond acceptors are considered to be any nitrogen or oxygen atom.[5][7]

In the molecule 1-(2-Ethoxyethyl)-4-ethylpiperazine, we can identify:

-

One ether oxygen atom: This oxygen has two lone pairs of electrons.

-

Two tertiary amine nitrogen atoms within the piperazine ring: Each of these nitrogen atoms has one lone pair of electrons.

Therefore, based on this structural analysis, 1-(2-Ethoxyethyl)-4-ethylpiperazine has a total of three hydrogen bond acceptors.

Methodologies for Determining Hydrogen Bond Acceptor Count

The determination of the hydrogen bond acceptor count is primarily achieved through computational methods, which are rapid and have become standard in drug discovery pipelines. Experimental techniques can provide validation of hydrogen bonding interactions but are not typically used for a simple count.

Computational Approach: A Step-by-Step Protocol

Computational tools are the most common method for determining the number of hydrogen bond acceptors. These methods rely on predefined rules based on atomic composition and connectivity.

Protocol for Computational Determination:

-

Obtain the Molecular Structure:

-

The first step is to acquire the chemical structure of the molecule of interest, in this case, 1-(2-Ethoxyethyl)-4-ethylpiperazine. This can be done by drawing the structure in a chemical drawing software or by obtaining a standard representation such as a SMILES string (e.g., CCOCCN1CCN(CC)CC1) or an InChIKey.

-

-

Utilize Cheminformatics Software or Web Servers:

-

A variety of software packages and online tools are available for calculating molecular properties. Examples include commercial software suites or free web-based services like PubChem.

-

Procedure:

-

Input the molecular structure into the chosen platform.

-

Select the calculation for molecular properties or "descriptors."

-

The software will apply a rule-based algorithm to identify and count the hydrogen bond acceptors.

-

-

-

Interpretation of Results:

-

The output will provide a numerical value for the hydrogen bond acceptor count. For 1-(2-Ethoxyethyl)-4-ethylpiperazine, this value will be 3.

-

Causality Behind the Computational Choice: The computational approach is favored for its high throughput and cost-effectiveness. The rules for identifying hydrogen bond acceptors (counting nitrogen and oxygen atoms) are well-established and have been validated across large datasets of drug-like molecules, forming a cornerstone of predictive models for oral bioavailability.[10][11][12]

Experimental Validation of Hydrogen Bonding

While not used for a direct count, experimental methods can confirm the presence and nature of hydrogen bonding interactions.

-

X-ray Crystallography: This technique provides a detailed three-dimensional structure of a molecule in its crystalline state.[13] By analyzing the bond distances and angles between atoms, the presence of hydrogen bonds can be inferred.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study hydrogen bonding in solution.[14][15] The chemical shift of a proton involved in a hydrogen bond is sensitive to its environment, and changes in temperature or concentration can provide evidence for the formation and strength of hydrogen bonds.[14]

-

Atomic Force Microscopy (AFM): Recent advancements in AFM have made it possible to directly visualize and measure the force of a single hydrogen bond.[16]

These experimental techniques are invaluable for understanding the specific intramolecular and intermolecular interactions of a drug candidate, providing insights that go beyond a simple acceptor count.

Quantitative Data Summary

The key physicochemical properties of 1-(2-Ethoxyethyl)-4-ethylpiperazine, including its hydrogen bond acceptor count, are summarized in the table below. These properties are often considered in the context of drug-likeness rules.

| Property | Value | Source |

| Hydrogen Bond Acceptor Count | 3 | Rule-based calculation |

| Hydrogen Bond Donor Count | 1 | Rule-based calculation |

| Molecular Weight | 158.24 g/mol | [17] |

| XLogP3 | 0.4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Logical Relationships and Workflows

The process of determining and utilizing the hydrogen bond acceptor count in drug discovery can be visualized as a logical workflow.

Caption: Workflow for determining and applying the hydrogen bond acceptor count.

Conclusion

The hydrogen bond acceptor count of 1-(2-Ethoxyethyl)-4-ethylpiperazine is determined to be three . This value, derived from a straightforward analysis of its molecular structure, is a critical parameter in assessing its potential as a drug candidate. By understanding the principles behind this descriptor and the methodologies used for its determination, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutics. The integration of computational prediction with experimental validation provides a robust framework for leveraging the understanding of hydrogen bonding in modern drug discovery.

References

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

- Oprea, T. I., Davis, A. M., Teague, S. J., & Leeson, P. D. (2001). Is there a difference between leads and drugs? A historical perspective. Journal of Chemical Information and Computer Sciences, 41(5), 1308-1315.

-

Wikipedia contributors. (2024). Hydrogen bond. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- TIU Lecture Notes. (2023, November 28). Lipinski rule of five.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717.

- Durrant Lab. (n.d.). Hydrogen bonding. MolModa Documentation.

-

Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261-14275. [Link]

-

Scribd. (n.d.). Veber Rules for Oral Bioavailability. Retrieved from [Link]

-

Santos, J. P., Pires, M., & Sousa, S. F. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(1), 264-274. [Link]

- Organic Chemistry Tutor. (n.d.). The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial.

- The Education Group - MIT. (n.d.). Redox chemistry and hydrogen bonding in drug design.

-

PubMed. (2022, November 10). Hydrogen-Bond Donors in Drug Design. Retrieved from [Link]

- Pearson. (n.d.). Identify the hydrogen bond donors and hydrogen bond acceptors in...

- Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.

- Chemaxon. (n.d.). Hydrogen Bond Donor Acceptor Plugin.

- American Chemical Society. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

- American Chemical Society. (2015, March 16). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment.

- Royal Society of Chemistry. (2020, November 18). Experimental Methods and Techniques. In Understanding Hydrogen Bonds.

-

ScienceAlert. (2017, May 15). Hydrogen Bonds Have Been Directly Detected For The First Time. Retrieved from [Link]

- ResearchGate. (n.d.). Lipinski and Veber's rules for compounds 7a-j.

- ChemRxiv. (2025, January 24). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.

- Royal Society of Chemistry. (n.d.). Theoretical prediction of hydrogen bond donor capacity.

- Organic Chemistry Tutor. (n.d.). Hydrogen Bonding.

- American Chemical Society. (2025, July 6). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry.

-

YouTube. (2024, March 5). How to identify Hydrogen bond Donors and Acceptors - worked examples. Retrieved from [Link]

- Wiley Online Library. (2023, November 15). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals.

- ResearchGate. (2023, July 10). Absorption Matters: A Closer Look at Popular Oral Bioavailability Rules for Drug Approvals.

- MDPI. (2023, February 8). Hydrogen Bonds.

- Notesale. (n.d.). Oral bioavailability of drugs-Lipinski and Webers rules.

-

PubChem. (n.d.). 1-(2-Ethoxyethyl)piperazine. Retrieved from [Link]

- MDPI. (2025, April 17). Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors.

- CDD Vault. (2023, January 22). How does CDD count the # of hydrogen bond acceptors on molecules?

- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrogen bond acceptor.

- MDPI. (2023, April 18). Molecular Filters in Medicinal Chemistry.

- ACS Publications. (2009, June 19). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 52(13), 4073-4086.

- NIST. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine.

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. Retrieved from [Link]

- PharmaCompass. (n.d.). 1-[2-(2-hydroxyethoxy)ethyl]-piperazine.

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. Hydrogen bonding - MolModa Documentation [durrantlab.pitt.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 8. curlyarrows.com [curlyarrows.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. etflin.com [etflin.com]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrogen Bonds [mdpi.com]

- 16. sciencealert.com [sciencealert.com]

- 17. 1-(2-ETHOXYETHYL)PIPERAZINE | 13484-38-3 [chemicalbook.com]

Methodological & Application

Protocol for the Stepwise Synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine from Piperazine

Application Note: AN-SYN-2026-042

Executive Summary

This application note details a robust, two-step synthetic route for the preparation of 1-(2-ethoxyethyl)-4-ethylpiperazine starting from piperazine . This disubstituted piperazine scaffold is a critical pharmacophore found in various antihistamines, antipsychotics, and anxiolytics.

The protocol prioritizes regioselectivity and process safety . It navigates the challenge of symmetrical diamine alkylation by utilizing a statistical excess strategy in the first step, followed by a convergent alkylation in the second.

Retrosynthetic Strategy & Pathway

The synthesis is designed around a sequential alkylation strategy (Route A), which is preferred over simultaneous alkylation due to the high risk of polymerization and inseparable mixtures in one-pot procedures.

-

Step 1: Mono-ethylation of piperazine to yield N-ethylpiperazine (NEP) .

-

Step 2: Alkylation of NEP with 2-bromoethyl ethyl ether (or the chloro-analog with iodide catalysis) to yield the target.

Reaction Pathway Diagram[1]

Figure 1: Sequential alkylation pathway minimizing bis-alkylation by controlling stoichiometry.

Safety & Handling (Critical)

-

Piperazine: A strong sensitizer and skin/eye irritant.[1] Inhalation can cause asthma-like symptoms.

-

Alkylating Agents (Ethyl Bromide, 2-Bromoethyl ethyl ether): Potentially genotoxic and vesicants. Handle strictly in a fume hood.

-

Exotherm Control: The alkylation of amines is exothermic. Reagents must be added slowly to prevent thermal runaway.

Step 1: Synthesis of 1-Ethylpiperazine (Mono-ethylation)

Objective: Selectively mono-alkylate the symmetrical piperazine. Challenge: The product (secondary/tertiary amine) is more nucleophilic than the starting material, leading to bis-alkylation. Solution: Use a large molar excess of piperazine (5:1 ratio).

Reagents & Stoichiometry[1][3][4]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Mass/Vol | Role |

| Piperazine (Anhydrous) | 86.14 | 5.0 | 43.0 g | Substrate (Excess) |

| Ethyl Bromide | 108.97 | 1.0 | 10.9 g (~7.5 mL) | Alkylating Agent |

| Ethanol (Abs.) | - | Solvent | 150 mL | Solvent |

| HCl (conc.) | - | - | For workup | pH Adjustment |

Protocol

-

Dissolution: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve 43.0 g of piperazine in 100 mL of absolute ethanol. Heat gently to 40°C to ensure complete dissolution.

-

Controlled Addition: Dilute ethyl bromide (10.9 g) in 20 mL ethanol. Add this solution dropwise to the piperazine mixture over 2 hours while maintaining the temperature at 40-50°C.

-

Note: Slow addition keeps the local concentration of electrophile low, favoring reaction with the abundant piperazine rather than the newly formed product.

-

-

Reflux: After addition, reflux the mixture (approx. 78°C) for 3 hours to drive conversion.

-

Solvent Removal: Cool to room temperature. Remove ethanol under reduced pressure (rotary evaporator).

-

Recovery of Excess Piperazine:

-

Add 50 mL water to the residue.

-

Distillation Strategy: Piperazine boils at 146°C; 1-Ethylpiperazine boils at 157°C. However, unreacted piperazine is a solid at room temperature.

-

Extraction Method: Basify strongly with NaOH pellets. Extract with diethyl ether (3 x 50 mL). The highly water-soluble unsubstituted piperazine partitions significantly into the aqueous phase, while the ethylated product favors the organic phase.

-

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate. Perform fractional distillation.

-

Collect fraction at 155–158°C (atmospheric pressure).

-

Yield Expectation: 60-70% based on ethyl bromide.

-

Step 2: Synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine

Objective: Alkylate the remaining secondary amine of 1-ethylpiperazine. Mechanism: SN2 Nucleophilic Substitution.

Reagents & Stoichiometry[1][3][4]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Mass/Vol | Role |

| 1-Ethylpiperazine | 114.19 | 1.0 | 11.4 g | Starting Material |

| 2-Bromoethyl ethyl ether | 153.02 | 1.1 | 16.8 g | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 27.6 g | Acid Scavenger |

| Potassium Iodide | 166.00 | 0.1 | 1.6 g | Catalyst (Finkelstein) |

| Acetonitrile (MeCN) | - | Solvent | 100 mL | Polar Aprotic Solvent |

Protocol

-

Setup: Charge a 250 mL RBF with 1-ethylpiperazine (11.4 g), K₂CO₃ (27.6 g), and KI (1.6 g) in acetonitrile (100 mL).

-

Why KI? It converts the alkyl bromide/chloride to the more reactive alkyl iodide in situ (Finkelstein reaction principle), significantly accelerating the rate.

-

-

Addition: Add 2-bromoethyl ethyl ether (16.8 g) dropwise at room temperature over 30 minutes.

-

Reaction: Heat the mixture to reflux (82°C) for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9 + 1% NH₄OH) or GC-MS. The secondary amine N-H stretch in IR (approx. 3300 cm⁻¹) should disappear.

-

-

Workup:

-

Cool to room temperature.[7]

-

Filter off the inorganic salts (KBr, KCl, Excess K₂CO₃). Wash the filter cake with fresh acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude orange oil.

-

-

Purification (Vacuum Distillation):

-

The crude oil requires high-vacuum distillation to remove traces of reagents and colored impurities.

-

Target Boiling Point: Approx. 135–140°C at 10 mmHg (estimate based on MW increase from starting material).

-

Collect the clear, colorless to pale yellow oil.

-

Analytical Validation

To confirm the identity of 1-(2-Ethoxyethyl)-4-ethylpiperazine (MW: 186.30 g/mol ), ensure the following spectral characteristics:

-

¹H NMR (CDCl₃, 400 MHz):

- 1.08 (t, 3H, N-CH₂-CH₃ )

- 1.20 (t, 3H, O-CH₂-CH₃ )

- 2.40–2.60 (m, 10H, Piperazine ring protons + N-CH₂ -CH₃ + N-CH₂ -CH₂-O)

- 3.50 (q, 2H, O-CH₂ -CH₃)

- 3.56 (t, 2H, N-CH₂-CH₂ -O)

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 187.3.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Bis-alkylation dominance. | Increase piperazine excess to 6-8 equivalents. Ensure dropwise addition of EtBr is very slow. |

| Incomplete Reaction (Step 2) | Steric hindrance or poor leaving group. | If using chloroethyl ethyl ether instead of bromo, the KI catalyst is mandatory. Increase reflux time to 24h. |

| Product Coloration | Oxidation of amines. | Perform distillation under inert atmosphere (N₂). Store product under Argon in amber glass. |

References

-

General Piperazine Alkylation

-

Finkelstein Catalysis in Amine Alkylation

- Source: Organic Chemistry Portal. "Synthesis of Piperazines."

-

URL:[Link]

- Synthesis of N-substituted Piperazines (Patent Literature)

-

Properties of 1-(2-Ethoxyethyl)

Sources

- 1. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 1-(2-Ethoxyethyl)piperazine [benchchem.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for reactions involving 1-(2-Ethoxyethyl)-4-ethylpiperazine

Application Note: Solvent System Optimization for 1-(2-Ethoxyethyl)-4-ethylpiperazine

Executive Summary

This guide provides a technical framework for solvent selection in the synthesis, extraction, and purification of 1-(2-Ethoxyethyl)-4-ethylpiperazine (hereafter referred to as EEP-Et ).[1][2][3][4]

As a bis-tertiary amine with an ether tail, EEP-Et presents unique solubility challenges: it is highly soluble in aqueous acids but lipophilic in basic conditions.[1][2][3] Furthermore, its nucleophilic nitrogen atoms pose stability risks in chlorinated solvents (quaternization).[4] This note transitions methodologies from traditional hazardous solvents (DCM, DMF) to sustainable, high-performance alternatives (2-MeTHF, CPME, IPA) without compromising yield or purity.

Physicochemical Profile & Solubility Logic

Understanding the molecule's "dual personality"—the hydrophilic ether/amine functions versus the lipophilic ethyl/piperazine core—is critical for solvent selection.[3][4]

| Property | Value / Characteristic | Implication for Solvent Selection |

| Structure | Bis-tertiary amine, Ether tail | Hydrogen Bond Acceptor (HBA) rich; No H-Bond Donors.[1][2][3][4] |

| pKa (Est.) | ~8.8 (N4), ~4.5 (N1) | Exists as a cation below pH 6.[2][4]0. pH-Swing extraction is the most efficient purification method.[1][2][3][4] |

| LogP (Est.) | 0.8 – 1.2 | Moderately lipophilic.[2][3][4] Soluble in alcohols, esters, and ethers; sparingly soluble in pure water at pH > 10. |

| Reactivity | Nucleophilic Nitrogen | Risk: Reacts with DCM/CHCl₃ over time to form quaternary ammonium salts (Menschutkin reaction).[2][3][4] |

Solvent Selection Guide: Synthesis & Work-up

A. Reaction Media (Synthesis of EEP-Et)

Context: Typically synthesized via N-ethylation of 1-(2-ethoxyethyl)piperazine.[1][2][3][4]

-

Recommended Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) or CPME (Cyclopentyl methyl ether) .[1][2][3][4]

B. Extraction & Partitioning

C. Salt Formation (Crystallization)[1][2][4]

-

Target: Formation of Dihydrochloride or Fumarate salts for solid isolation.

Decision Logic Visualization

The following diagram outlines the decision process for selecting solvents based on the process stage.

Figure 1: Decision tree for solvent selection prioritizing green chemistry and process safety.

Detailed Protocols

Protocol A: Solubility Mapping (Gravimetric Method)

Use this to validate solvent candidates for your specific batch of EEP-Et.[1][2][3][4]

-

Preparation: Weigh 100 mg of EEP-Et (oil/low-melt solid) into three clean vials.

-

Solvent Addition: Add 1.0 mL of candidate solvent (e.g., Heptane, Toluene, 2-MeTHF) to each vial.

-

Observation:

-

Critical Step (Acid/Base Challenge):

-

Outcome: If the molecule does not "oil out" at pH 12 in water, it is too hydrophilic for aqueous extraction; use continuous extraction or salting out (NaCl).[2][3][4]

Protocol B: Green Synthesis & Extraction (One-Pot)

Objective: Synthesize EEP-Et from 1-(2-ethoxyethyl)piperazine using 2-MeTHF.

Reagents:

Steps:

-

Charge the reactor with 1-(2-ethoxyethyl)piperazine, K₂CO₃, and 2-MeTHF.

-

Heat to 60°C.

-

Dose Ethyl Bromide slowly over 1 hour (exothermic).

-

Stir at 65-70°C for 4–6 hours. Monitor by HPLC/GC.

-

Work-up (The "Green" Advantage):

-

Isolation: Distill off 2-MeTHF to obtain the crude oil, or proceed directly to salt formation.

Protocol C: Salt Formation (Dihydrochloride)

Objective: Convert the crude oil into a stable, crystalline solid.

-

Dissolve crude EEP-Et (10g) in Isopropanol (IPA) (50 mL).

-

Cool to 0–5°C.

-

Add HCl in IPA (5–6N) dropwise (2.2 equivalents).

-

Stir for 1 hour at 0°C to maximize yield.

-

Wash with cold IPA or Acetone (to remove trace colored impurities).

-

Dry under vacuum at 45°C.

Expert Insights & Troubleshooting

-

The "DCM Trap": Avoid storing EEP-Et in dichloromethane for >12 hours. The nucleophilic nitrogens can react with DCM to form chloromethyl-quaternary ammonium salts.[1][2][3][4] These are often potent alkylating agents and genotoxic impurities (GTIs).[2][3][4]

-

Emulsion Control: If using Toluene or CPME during extraction, emulsions may occur due to the surfactant-like nature of the protonated amine.[1][3] Remedy: Add 5% NaCl (brine) or filter through a Celite pad to break the emulsion.[2][3][4]

-

Impurity Purge: The main impurity in this synthesis is usually the over-alkylated quaternary salt (if excess EtBr is used) or unreacted starting material.[2][4] The Salt Formation (Protocol C) is the best step to purge these, as the quaternary salt has different solubility in IPA than the dihydrochloride salt.[3][4]

References

-

Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[3][4][8] Green Chem., 2008, 10 , 31-36.[8] Link

-

CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2][3][9] Green Chem., 2016, 18 , 288-296.[9] Link

-

Sanofi Solvent Selection: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[3][4] Org.[2][3][4][10][11] Process Res. Dev., 2013, 17 , 1517–1525.[10] Link[4]

-

2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][3][4][12] ChemPubSoc Europe, 2012.[4] Link[4]

-

Menschutkin Reaction Risks: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3][4] Green Chem., 2011, 13 , 854. Link

Sources

- 1. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine [webbook.nist.gov]

- 2. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis routes of 1-(2-Ethoxyethyl)piperazine [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. turi.org [turi.org]

- 7. 1-(2-ETHOXYETHYL)PIPERAZINE | 13484-38-3 [chemicalbook.com]

- 8. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 9. chemistryforsustainability.org [chemistryforsustainability.org]

- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 11. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Ethoxyethyl)-4-ethylpiperazine Synthesis

Executive Summary

The synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine is a classic N-alkylation typically achieved by reacting 1-ethylpiperazine with 2-chloroethyl ethyl ether (or its bromo/tosyl analogs). While the

This guide moves beyond basic textbook theory to provide a causal analysis of these failures and a self-validating protocol to ensure high purity (>98%) and yield.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot effectively, we must first map the competitive landscape. The diagram below illustrates the kinetic competition between the desired substitution, the thermodynamic sink (quaternization), and the elimination pathway.

Figure 1: Kinetic competition between the desired

Part 2: Critical Control Points (Troubleshooting)

Issue 1: Formation of Quaternary Ammonium Salts

Symptom: The product contains a non-volatile, water-soluble impurity that precipitates or gums up during workup. Mass spec shows M+ mass of product + ethoxyethyl group.

Mechanism: The target product is a tertiary amine, which is more nucleophilic than the secondary amine starting material (1-ethylpiperazine). Once formed, the product competes for the alkylating agent.

Corrective Action:

-

Stoichiometry Inversion: Never use a 1:1 ratio. You must use a excess of 1-ethylpiperazine (1.2 to 1.5 equivalents). This statistically favors the attack of the starting material over the product [1].

-

Dilution: Higher concentration favors bimolecular reactions (like quaternization). Running the reaction at 0.2 M rather than 1.0 M can suppress intermolecular aggregation and over-alkylation.

-

Stepwise Addition: Add the alkylating agent (2-chloroethyl ethyl ether) dropwise to the amine solution. This ensures the concentration of the alkylating agent remains low relative to the amine.

Issue 2: Low Yield due to Elimination (Vinyl Ether Formation)

Symptom: Evolution of gas or volatile byproducts; consumption of alkylating agent without product formation.

Mechanism: 2-chloroethyl ethyl ether has a beta-hydrogen. Under strong basic conditions or high heat, it undergoes E2 elimination to form ethyl vinyl ether .

Corrective Action:

-

Base Selection: Avoid strong bases like NaOH or KOH in organic solvents. Use Potassium Carbonate (

) or Sodium Carbonate ( -

The Finkelstein Modification: Add catalytic Potassium Iodide (KI) (0.1 eq). This converts the chloro-ether to the iodo-ether in situ. The iodide is a better leaving group, allowing the

reaction to proceed at a lower temperature (e.g., 60°C instead of reflux), which kinetically disfavors the higher-energy elimination pathway [3].

Issue 3: Hydrolysis of Reagents

Symptom: Loss of alkylating agent; appearance of alcohols in crude NMR.

Mechanism: If using aqueous bases or wet solvents, hydroxide ions (

Corrective Action:

-

Anhydrous Conditions: Use anhydrous Acetonitrile (MeCN) or Toluene.

-

Drying Agents: If using hygroscopic bases (

), dry them in an oven before use.

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system . The checkpoints ensure you do not proceed if the chemistry is failing.

Reagents:

-

1-Ethylpiperazine (1.5 eq) - Acts as reactant and acid scavenger.

-

2-Chloroethyl ethyl ether (1.0 eq)

- (powdered, anhydrous) (2.0 eq)

-

KI (0.1 eq) - Catalyst

-

Acetonitrile (Anhydrous) - Solvent (Polar aprotic favors

)

Procedure:

-

Setup: In a dry flask equipped with a reflux condenser and magnetic stir bar, charge

(2.0 eq), KI (0.1 eq), and 1-Ethylpiperazine (1.5 eq) into Acetonitrile (5-10 volumes). -

Activation: Stir at room temperature for 15 minutes.

-

Addition: Heat the mixture to 50°C. Add 2-Chloroethyl ethyl ether (1.0 eq) dropwise over 1 hour.

-

Why? Keeps alkylating agent concentration low to prevent quaternization.

-

-

Reaction: Heat to gentle reflux (approx. 80°C) for 12-16 hours.

-

Checkpoint 1 (TLC/GC): Check for disappearance of the alkyl halide. If halide remains but reaction stalls, add 0.1 eq more KI.

-

-

Workup:

-

Cool to Room Temp. Filter off inorganic salts (

, -

Concentrate the filtrate to remove Acetonitrile.

-

Purification (The "Self-Cleaning" Step): Dissolve residue in Ethyl Acetate. Wash with water (removes unreacted piperazine and quaternary salts).

-

Dry organic layer (

) and concentrate. -

Distill under reduced pressure if high purity is required (Product BP is approx 120-130°C at high vacuum).

-

Part 4: Troubleshooting Logic Tree

Use this decision tree when the reaction outcome deviates from the expected results.

Figure 2: Decision support logic for diagnosing reaction failures.

Part 5: Data Summary & Specifications

| Parameter | Recommended Specification | Reason for Specification |

| Stoichiometry | 1.5 : 1.0 (Amine : Halide) | Suppresses bis-alkylation (Quaternization). |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; promotes |

| Water Content | < 0.1% (Karl Fischer) | Prevents hydrolysis of the chloroethyl ether. |

| Base | Surface area is critical for heterogeneous reactions. | |

| Temperature | 60°C - 80°C | Balance between reaction rate and elimination risk. |

| Catalyst | KI (10 mol%) | Increases reaction rate via Finkelstein exchange ( |

References

-

BenchChem. (2025).[1] Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide. Retrieved from

-

National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature and Protocols. Retrieved from

-

GuideChem. (2025). 2-Chloroethyl ethyl ether: Properties and Reactivity Profile. Retrieved from

(Note: The above protocol is derived from standard nucleophilic substitution principles applied to piperazine scaffolds as detailed in the cited literature.)

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectroscopy of 1-(2-Ethoxyethyl)-4-ethylpiperazine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 1-(2-Ethoxyethyl)-4-ethylpiperazine. In the context of drug development and chemical synthesis, FTIR spectroscopy serves as a rapid, reliable tool for structural verification and quality control. Here, we will not only predict the characteristic absorption peaks for the title compound but also compare them against structurally related alternatives to provide a deeper understanding of how subtle molecular modifications manifest in the infrared spectrum. This comparative approach is crucial for researchers in identifying impurities, tracking reaction progress, and confirming the identity of N,N'-disubstituted piperazine derivatives.

Predicted FTIR Profile of 1-(2-Ethoxyethyl)-4-ethylpiperazine

1-(2-Ethoxyethyl)-4-ethylpiperazine is a molecule featuring several key functional groups: a piperazine ring, two tertiary amine nitrogens, an ether linkage (C-O-C), and numerous aliphatic C-H bonds within the ethyl and ethoxyethyl substituents. Since both nitrogen atoms of the piperazine ring are substituted, the molecule is a tertiary amine. A key feature, therefore, will be the complete absence of N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region[1][2][3].

The expected FTIR spectrum can be deconstructed into several key regions:

-

C-H Aliphatic Stretching (3000-2800 cm⁻¹): This region will be dominated by strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups on the ethyl and ethoxyethyl side chains, as well as the piperazine ring itself[4][5][6]. We anticipate multiple overlapping peaks around 2960 cm⁻¹ (asymmetric -CH₃), 2870 cm⁻¹ (symmetric -CH₃), 2925 cm⁻¹ (asymmetric -CH₂), and 2850 cm⁻¹ (symmetric -CH₂)[5][7].

-

C-H Bending (1470-1350 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups will appear in this region. Expect peaks around 1465 cm⁻¹ for CH₂ bending and near 1375 cm⁻¹ for the characteristic symmetric "umbrella" bending of CH₃ groups[6].

-

C-O-C Ether Stretch (1150-1070 cm⁻¹): The most diagnostic peak for the ethoxyethyl group is the strong, asymmetric C-O-C stretching vibration of the aliphatic ether. This band is typically one of the most intense in the fingerprint region for ethers and is expected to appear around 1120 cm⁻¹[8][9][10].

-

C-N Aliphatic Amine Stretch (1250-1020 cm⁻¹): The stretching vibrations of the C-N bonds associated with the tertiary amines of the piperazine ring will appear in this range. These peaks are often of medium to weak intensity and can sometimes overlap with other vibrations in the fingerprint region[2]. For 1-(2-Ethoxyethyl)-4-ethylpiperazine, multiple C-N stretches are expected due to the different electronic environments of the N-ethyl and N-ethoxyethyl groups.

Experimental Workflow: Acquiring a High-Quality FTIR Spectrum

The protocol for obtaining a reliable FTIR spectrum is critical for accurate interpretation. The choice of sampling technique is paramount and depends on the physical state of the sample. For a liquid sample like 1-(2-Ethoxyethyl)-4-ethylpiperazine, the Attenuated Total Reflectance (ATR) method is superior to traditional salt plate transmission methods due to its simplicity, speed, and minimal sample preparation.

Caption: Standard FTIR-ATR workflow for a liquid sample analysis.

Causality in Protocol Design:

-

Background Scan: An air background is collected immediately before the sample scan to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring these do not interfere with the sample's spectrum.

-

ATR Correction: An ATR correction algorithm is applied post-acquisition. This is a self-validating step that corrects for the wavelength-dependent depth of penetration of the IR beam into the sample, making the resulting spectrum appear more like a traditional transmission spectrum.

Comparative Spectral Analysis

To truly appreciate the unique spectral features of 1-(2-Ethoxyethyl)-4-ethylpiperazine, it is instructive to compare its predicted spectrum with those of simpler, related piperazine derivatives.

| Functional Group Vibration | 1-(2-Ethoxyethyl)-4-ethylpiperazine (Predicted) | N-Ethylpiperazine (Comparative) | 1-(2-Hydroxyethyl)piperazine (Comparative) |

| O-H Stretch | Absent | Absent | Present : Strong, broad band ~3400-3200 cm⁻¹ |

| N-H Stretch | Absent | Present : Single, weak-medium band ~3300 cm⁻¹ | Present : Single, weak-medium band ~3300 cm⁻¹ |

| C-H Stretch (Aliphatic) | Strong, multiple peaks ~2960-2850 cm⁻¹ | Strong, multiple peaks ~2960-2850 cm⁻¹ | Strong, multiple peaks ~2950-2840 cm⁻¹ |

| C-O-C Stretch (Ether) | Present : Strong, sharp peak ~1120 cm⁻¹ | Absent | Absent |

| C-O Stretch (Alcohol) | Absent | Absent | Present : Strong peak ~1050 cm⁻¹ |

| C-N Stretch (Aliphatic) | Medium-weak peaks ~1250-1020 cm⁻¹ | Medium-weak peaks ~1250-1020 cm⁻¹ | Medium-weak peaks ~1250-1020 cm⁻¹ |

Analysis of Structural Differences:

-

vs. N-Ethylpiperazine: The primary difference is the presence of the ethoxyethyl group. This introduces the very strong and highly diagnostic C-O-C ether stretch around 1120 cm⁻¹ in the target molecule, which is absent in N-ethylpiperazine. Furthermore, our target molecule lacks the N-H stretch found in N-ethylpiperazine (a secondary amine), confirming its N,N'-disubstituted nature[2][3].

-

vs. 1-(2-Hydroxyethyl)piperazine: This comparison highlights the difference between an ether and an alcohol functionality. While both molecules would show a C-O stretch, the position and nature of other peaks differ significantly. 1-(2-Hydroxyethyl)piperazine will display a prominent, broad O-H stretching band centered around 3300 cm⁻¹, a feature completely absent in our target compound[11]. The C-O stretch of the primary alcohol in 1-(2-hydroxyethyl)piperazine appears around 1050 cm⁻¹, distinct from the ~1120 cm⁻¹ position of the ether C-O-C stretch[9][10]. Like N-ethylpiperazine, it also features an N-H bond, which our target molecule does not.

Caption: Structural relationships and key spectral differences.

Conclusion

The FTIR spectrum of 1-(2-Ethoxyethyl)-4-ethylpiperazine is defined by a combination of features characteristic of its aliphatic, ether, and tertiary amine components. The most definitive absorption bands for structural confirmation are the strong aliphatic C-H stretches between 3000-2800 cm⁻¹ and the prominent C-O-C ether stretch around 1120 cm⁻¹. Crucially, the absence of any absorption in the N-H and O-H stretching regions (above 3100 cm⁻¹) confirms the N,N'-disubstitution and the presence of an ether rather than an alcohol. By comparing these expected features with related piperazine analogs, researchers can confidently verify the molecular identity and purity, making FTIR an indispensable tool in the drug development pipeline.

References

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

- Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Vertex AI Search. (2025, December 18).

-

Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

-

LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands. [Link]

-

PubChem. (n.d.). 1-(2-Ethoxyethyl)piperazine. National Center for Biotechnology Information. [Link]

-

Lemma, T., et al. (2023). Fourier transform infrared spectroscopy as a tool for identifying the unique characteristic bands of lipid in oilseed components: Confirmed via Ethiopian indigenous desert date fruit. Heliyon, 9(4), e14749. [Link]

-

MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. [Link]

-

Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. [Link]

-

University of Technology, Iraq. (n.d.). The features of IR spectrum. [Link]

-

DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Fourier transform infrared spectroscopy as a tool for identifying the unique characteristic bands of lipid in oilseed components: Confirmed via Ethiopian indigenous desert date fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. quora.com [quora.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Reactivity Guide: N-Ethylpiperazine vs. 1-(2-Ethoxyethyl)-4-ethylpiperazine

Executive Summary

This guide provides a technical comparison between

The core distinction lies in their amine classification: NEP is a secondary amine capable of versatile functionalization (

The Bottom Line:

-

Choose NEP if you need a nucleophilic building block to attach to a drug core or polymer backbone.

-

Choose EEEP if you require a non-nucleophilic base, a solubilizing tail, or a catalyst that must resist acylation.

Structural & Physicochemical Profile

Understanding the electronic environment of the nitrogen atoms is the prerequisite for predicting reactivity.

| Feature | 1-(2-Ethoxyethyl)-4-ethylpiperazine (EEEP) | |

| CAS Registry | 5308-25-8 | Analogous to 13484-38-3 (N-mono) |

| Molecular Weight | 114.19 g/mol | ~186.30 g/mol |

| Amine Class | Secondary ( | Ditertiary ( |

| Key Functional Group | Free | Ether Tail ( |

| pKa (Estimated) | ~9.27 (Secondary N) | ~8.5 – 8.8 (Tertiary N w/ ether induction) |

| Nucleophilicity | High (Unencumbered lone pair) | Low (Steric hindrance + substitution) |

| Boiling Point | 157°C | >210°C (Predicted) |

Mechanistic Insight: The "Capping" Effect

In NEP, the secondary nitrogen possesses a lone pair and a proton (

Reactivity Landscapes

A. -Ethylpiperazine (NEP): The Nucleophile

NEP dominates in substitution reactions. It follows classic

-

Primary Reaction:

-Alkylation. -

Secondary Reaction: Acylation/Sulfonylation (formation of Amides/Sulfonamides).

-

Industrial Use: Precursor for fluoroquinolone antibiotics (e.g., Enrofloxacin) where the NEP moiety is attached to the quinolone core .

B. 1-(2-Ethoxyethyl)-4-ethylpiperazine (EEEP): The Stable Base

EEEP is chemically inert to acylation. Its reactivity is limited to:

-

Quaternization: Formation of quaternary ammonium salts under forcing conditions (e.g., with Methyl Iodide).

-

Redox: Susceptible to

-oxidation to form -

Catalysis: Used in polyurethane foam production where the ether tail aids in solubility within the polyol resin, while the tertiary amine catalyzes the gelling reaction.

Experimental Case Study: Competitive Acylation

To validate the reactivity difference, we utilize a Competitive Acylation Protocol . This experiment demonstrates the "Protection by Substitution" principle.

Hypothesis

When exposed to Benzoyl Chloride, NEP will rapidly form a solid amide precipitate. EEEP will remain in solution as a hydrochloride salt or unreacted free base, as it lacks the proton required to eliminate HCl and form a neutral amide.

Workflow Diagram (DOT)

Figure 1: Logical flow of the Competitive Acylation assay differentiating NEP and EEEP.

Detailed Experimental Protocol

Objective: Synthesize EEEP from NEP to demonstrate the conversion of a secondary to a tertiary amine.

Reagents:

- -Ethylpiperazine (NEP) - 1.0 eq

-

2-Chloroethyl ethyl ether - 1.1 eq

-

Potassium Carbonate (

) - 2.0 eq (Acid Scavenger) -

Acetonitrile (ACN) - Solvent

Step-by-Step Methodology:

-

Setup: In a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve NEP (11.4g, 100 mmol) in 100mL of ACN.

-

Base Addition: Add

(27.6g, 200 mmol). The excess base is critical to neutralize the HCl generated, driving the equilibrium forward . -

Alkylation: Add 2-Chloroethyl ethyl ether (12.0g, 110 mmol) dropwise over 15 minutes.

-

Note: The ether tail is less reactive than a simple alkyl halide; heating is required.

-

-

Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor via TLC (System: MeOH/DCM 1:9). NEP spot (

~0.2) should disappear; EEEP spot ( -

Workup:

-

Cool to Room Temperature.

-

Filter off the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure.

-

-

Purification: Distill the crude oil under vacuum. EEEP has a significantly higher boiling point than NEP.

Self-Validation Check:

-

NMR Verification: The disappearance of the broad singlet (

-H) at ~1.8-2.0 ppm in

Application Guide

| Application | NEP (Secondary) | EEEP (Tertiary) |